molecular formula C5H9ClO B042358 Pivaloyl chloride CAS No. 3282-30-2

Pivaloyl chloride

Cat. No.: B042358
CAS No.: 3282-30-2
M. Wt: 120.58 g/mol
InChI Key: JVSFQJZRHXAUGT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pivaloyl chloride, also known as 2,2-Dimethylpropanoyl chloride, is a branched-chain acyl chloride . It primarily targets amines, Schiff bases, pyrrolidinones, alcohols, lactones, and saccharides . It acts as an acylating agent, facilitating the transfer of an acyl group to these targets .

Mode of Action

This compound interacts with its targets through acylation, a process where an acyl group is transferred to the target molecule . This reaction typically involves the replacement of an active hydrogen atom in the target molecule with an acyl group from this compound . In the presence of water, this compound hydrolyzes .

Biochemical Pathways

It’s known that the acylation process can significantly alter the chemical structure and properties of the target molecules . This can lead to changes in their biological activity and function, potentially affecting various biochemical pathways.

Result of Action

The acylation of target molecules by this compound can result in significant changes in their chemical structure and properties . This can lead to alterations in their biological activity and function. For example, the acylation of amines can result in the formation of amides, which have different properties and biological activities compared to the original amines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it hydrolyzes in the presence of water , which can affect its stability and efficacy. Furthermore, it forms explosive mixtures with air at ambient temperatures , which can pose safety risks. Therefore, the storage and handling conditions of this compound can significantly impact its action and stability.

Comparison with Similar Compounds

    Acetyl Chloride: A simpler acyl chloride with the formula CH₃COCl.

    Benzoyl Chloride: An aromatic acyl chloride with the formula C₆H₅COCl.

    Propionyl Chloride: A straight-chain acyl chloride with the formula C₂H₅COCl.

Pivaloyl chloride’s branched structure makes it less prone to certain side reactions compared to its linear counterparts, providing unique advantages in specific synthetic applications .

Properties

IUPAC Name

2,2-dimethylpropanoyl chloride
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InChI

InChI=1S/C5H9ClO/c1-5(2,3)4(6)7/h1-3H3
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InChI Key

JVSFQJZRHXAUGT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C(=O)Cl
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Molecular Formula

C5H9ClO
Record name TRIMETHYLACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID4027529
Record name 2,2-Dimethylpropanoyl chloride
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Molecular Weight

120.58 g/mol
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Physical Description

Trimethylacetyl chloride appears as colorless fuming liquid with a pungent odor. Very toxic by inhalation, ingestion or skin absorption. Fumes irritate the eyes and mucous membranes. Corrosive to most metals and tissue., Liquid, Colorless to yellow liquid with a pungent odor; [CHEMINFO MSDS]
Record name TRIMETHYLACETYL CHLORIDE
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Record name Propanoyl chloride, 2,2-dimethyl-
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Boiling Point

105-106 °F
Record name Trimethylacetyl chloride
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Flash Point

48 °F
Record name Trimethylacetyl chloride
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Vapor Pressure

1.18 [mmHg]
Record name Trimethylacetyl chloride
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CAS No.

3282-30-2
Record name TRIMETHYLACETYL CHLORIDE
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Record name Pivaloyl chloride
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Record name Pivaloyl chloride
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Record name Trimethyl acetyl chloride
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Record name Propanoyl chloride, 2,2-dimethyl-
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Record name Pivaloyl chloride
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Record name PIVALOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

This material was prepared in analogy to example 107 step A] from N-(5-bromo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, 7.05 g—obtained via standard acylation of 5-bromo-6-methyl-pyridin-2-ylamine with 2,2-dimethyl-propionyl chloride in CH2Cl2, with triethylamine as base, as viscous brown oil, MS (ESI): 271.2 (MH+)- butyllithium (34.94 mL, 1.6 M in hexane, Agros) and N,N-dimethylformamide (4 mL) as an amorphous light brown solid (5.7 g). MS (EI): 220.1 (M+)
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Synthesis routes and methods II

Procedure details

A mixture of 120.6 grams (1.0 mole) of pivaloyl chloride, 9.0 grams (0.1 mole) of copper (I) cyanide, 6.4 grams (0.1 gram atom) of pulverized copper and 150 ml of 2-methylglutaric acid dinitrile were treated in the course of 6 hours with 29.7 grams (1.1 moles) of hydrogen cyanide. The mixture in the meanwhile was held under nitrogen at a temperature of 90° to 110° C. Hereby there escaped hydrogen chloride and hydrogen cyanide; the hydrogen cyanide was condensed and returned. From the reaction mixture by fractional distillation under reduced pressure there were obtained 10 grams of pivaloyl chloride and 96 grams of 98% pivaloyl cyanide. The yield of pivaloyl cyanide amounted to 85% based on the pivaloyl cyanide employed. For further batches in each case there was used the residue remaining in the distillation of the previous reaction mixture. To these there were added first 120.6 grams (1.0 mole) of pivaloyl chloride and then in the course of 6 hours 29.7 grams (1.1 moles) of hydrogen cyanide. For the rest the process was as previously described. The yields of pivaloyl cyanide amounted to 86 to 88% based on the pivaloyl chloride employed.
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120.6 g
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copper (I) cyanide
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9 g
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copper
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2-methylglutaric acid dinitrile
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150 mL
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29.7 g
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Yield
98%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of Pivaloyl chloride?

A1: this compound (full name: 2,2-Dimethylpropanoyl chloride) has the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol. Its structure consists of a tert-butyl group bonded to a carbonyl group, which is further bonded to a chlorine atom.

Q2: What are the key spectroscopic data points for identifying this compound?

A2: this compound can be characterized by various spectroscopic methods. For example, its infrared (IR) spectrum exhibits a strong ν(C=O) stretching peak near 1800 cm-1, characteristic of acyl chlorides []. 1H NMR spectroscopy would show a singlet peak corresponding to the nine equivalent protons of the tert-butyl group.

Q3: What is the general reactivity of this compound?

A3: this compound is a highly reactive acyl chloride due to the electron-donating nature of the tert-butyl group, making the carbonyl carbon more electrophilic. It readily reacts with nucleophiles such as alcohols, amines, and water.

Q4: How is this compound used in protecting group chemistry?

A4: this compound is commonly used to introduce the pivaloyl protecting group in organic synthesis. For instance, it can selectively protect the 4-oxopyrimidine moieties in nucleosides []. This protection strategy is particularly useful during oligonucleotide synthesis [, , ].

Q5: Can this compound be used to synthesize esters?

A5: Yes, this compound reacts with alcohols in the presence of a base like pyridine to yield pivaloyl esters [, ]. This reaction is often employed to protect hydroxyl groups selectively.

Q6: What are some examples of this compound being used in cascade reactions?

A6: this compound has been successfully employed in cascade reactions. For example, it facilitates the synthesis of fused tricyclic 2,3-dihydro-1,3,4-oxadiazoles from hydrazone-carboxylic acids in a one-pot reaction involving intramolecular cyclization [].

Q7: Are there any specific advantages to using this compound as an acylating agent?

A7: this compound offers advantages like mild reaction conditions and good selectivity. Additionally, the bulky tert-butyl group often provides steric hindrance, influencing the regioselectivity of reactions [, ].

Q8: Can this compound be used in the synthesis of phosphonopeptides?

A8: Yes, this compound plays a crucial role in the synthesis of phosphonopeptides by facilitating the coupling of dialkyl esters of 1-aminoalkylphosphonic acids with N-protected amino acids [].

Q9: Does this compound act as a catalyst in any reactions?

A9: While this compound is mainly used as a reagent, it can participate in catalytic cycles. For instance, in the conversion of alcohols to carbonyl compounds using dimethyl sulfoxide (DMSO) and this compound, the latter is regenerated during the reaction [].

Q10: Are there any examples of this compound being used in metal-catalyzed reactions?

A10: Yes, this compound is used in reactions involving transition metals. A notable example is its use in conjunction with a tungsten nitride complex to convert acid chlorides to organic nitriles via an "isovalent N for (O)Cl exchange reaction" [].

Q11: What is the stability of this compound?

A11: this compound is moisture-sensitive and reacts readily with water to form pivalic acid and hydrochloric acid. It should be stored under anhydrous conditions.

Q12: Are there any specific safety concerns when handling this compound?

A12: Due to its high reactivity and the potential release of HCl, this compound should be handled with care. It's recommended to use appropriate personal protective equipment and work in a well-ventilated area.

Q13: Has this compound been investigated using computational chemistry techniques?

A13: Yes, density functional theory (DFT) calculations have been used to study the reaction mechanism of this compound on germanium surfaces, providing insights into the energetics and pathways involved in the formation of surface-bound acyl groups [].

Q14: Have there been any QSAR studies conducted on this compound derivatives?

A14: While specific QSAR studies focusing solely on this compound derivatives are limited in the provided research, its use in modifying larger molecules like quercetin allows for studying structure-activity relationships related to anti-inflammatory activity and potential side effects [].

Q15: How is this compound used in analytical chemistry?

A15: this compound is utilized for derivatization in gas chromatography coupled with isotope-ratio mass spectrometry (GC/IRMS), specifically in analyzing the nitrogen isotope ratios of intact polar lipids, aiding in food web and metabolic pathway studies [].

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